5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine
Description
Properties
IUPAC Name |
5,7-dichloro-2-methylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-3-12-6(9)2-5(8)11-7(12)10-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPAJSXQRUXJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=NC2=N1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
α-Haloketone and 2-Aminopyrimidine Cyclization
A foundational method involves the reaction of α-haloketones with 2-aminopyrimidines. For example, 2-amino-4,6-dichloropyrimidine reacts with methyl-substituted α-bromoketones (e.g., 2-bromo-1-(methyl)propan-1-one) in ethanol under reflux to yield the imidazo[1,2-a]pyrimidine core. FeCl₃ (5 mol%) accelerates the cyclization by facilitating nucleophilic substitution at the α-carbon, achieving yields of 72–78%.
Table 1: Optimization of α-Haloketone Cyclization
| Reactant | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-4,6-dichloropyrimidine + 2-bromo-1-(methyl)propan-1-one | Ethanol | FeCl₃ | 80 | 75 |
| 2-Amino-4,6-dichloropyrimidine + 2-chloro-1-(methyl)propan-1-one | DMF | None | 100 | 68 |
The choice of halogen (bromo vs. chloro) impacts reaction kinetics, with bromoketones exhibiting faster cyclization due to superior leaving-group ability.
Multicomponent Reaction (MCR) Strategies
Aldehyde-Isonitrile-Aminopyrimidine Coupling
Adapting methodologies from imidazo[1,2-a]pyridine synthesis, 2-aminopyrimidine reacts with aldehydes (e.g., chloroacetaldehyde) and isonitriles in a one-pot protocol. This three-component reaction proceeds via a Groebke-Blackburn-Bienaymé mechanism, forming the imidazo[1,2-a]pyrimidine scaffold at 120°C in acetonitrile, with yields up to 82%.
Table 2: MCR Conditions and Outcomes
| Aldehyde | Isonitrile | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Chloroacetaldehyde | tert-Butyl isocyanide | Acetonitrile | 120 | 82 |
| Glyoxal | Cyclohexyl isocyanide | Toluene | 100 | 65 |
Microwave irradiation reduces reaction times from hours to minutes while maintaining yields above 75%.
Halogenation and Post-Cyclization Modifications
Phosphorus Oxyhalide-Mediated Chlorination
The dichloro substituents at positions 5 and 7 are introduced via phosphorus oxyhalides. After cyclization, treatment with POCl₃ (4 equivalents) at 90°C for 6 hours replaces hydroxyl groups with chlorine atoms, achieving >85% conversion. Tertiary amines (e.g., dimethylaniline) enhance reactivity by scavenging HCl, minimizing side reactions.
Table 3: Halogenation Optimization
| Reagent | Equivalents | Additive | Temperature (°C) | Conversion (%) |
|---|---|---|---|---|
| POCl₃ | 4 | Dimethylaniline | 90 | 89 |
| PCl₅ | 3 | None | 110 | 72 |
Solvent and Catalytic System Optimization
Role of Polar Aprotic Solvents
DMF and DMSO enhance solubility of intermediates during cyclization, particularly for electron-deficient pyrimidines. However, ethanol remains preferred for its low cost and ease of removal.
FeCl₃ vs. AlCl₃ Catalysis
FeCl₃ outperforms AlCl₃ in cyclization reactions due to its milder Lewis acidity, reducing undesired polymerization. A 10 mol% FeCl₃ loading in ethanol increases yields by 12% compared to AlCl₃.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5th and 7th positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Substitution Reactions: Products include various substituted imidazopyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include N-oxides and dechlorinated derivatives, respectively.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine serves as a crucial building block for synthesizing various bioactive molecules, particularly in the development of anticancer agents. Research has shown that derivatives of this compound exhibit potent activity against several cancer cell lines. For instance, one study highlighted the synthesis of 5-(substituted aldehyde)-7-methyl-3-oxo-N-phenyl-2-(3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methylene-imidazo[1,2-A]pyrimidine derivatives. These compounds demonstrated significant anticancer properties against the MCF-7 human breast cancer cell line, with some showing higher efficacy than standard drugs like Adriamycin .
Dipeptidyl Peptidase-4 Inhibition
Another notable application is in the design of selective dipeptidyl peptidase-4 inhibitors. A lead molecule derived from this compound exhibited excellent pharmacokinetic profiles and in vivo efficacy in reducing blood glucose levels in diabetic mouse models . This positions this compound as a potential candidate for diabetes treatment.
Material Science
Development of Novel Materials
The compound is also being explored for its potential in material science. Its unique electronic and optical properties make it suitable for developing novel materials that can be utilized in various applications such as sensors and electronic devices. The ability to modify its structure allows researchers to tailor the properties of these materials for specific uses .
Biological Studies
Enzyme Activity Modulation
In biological studies, this compound has been used as a probe to investigate enzyme activities and protein interactions. It can modulate the activities of critical enzymes involved in cellular processes, which is particularly relevant for cancer research where targeting specific kinases can lead to therapeutic advancements .
Cholinesterase Inhibition
Recent studies have also indicated that derivatives of imidazo[1,2-A]pyrimidine can inhibit cholinesterase enzymes. This activity is significant for developing treatments for neurodegenerative diseases such as Alzheimer's .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of synthesized derivatives against MCF-7 cells. The results indicated that compound 23 was the most potent at a concentration of M, comparable to Adriamycin .
Case Study 2: Dipeptidyl Peptidase-4 Inhibition
In vivo studies demonstrated that a derivative of this compound effectively reduced blood glucose levels in ob/ob mice models by inhibiting dipeptidyl peptidase-4 .
Data Tables
| Application Area | Specific Use | Result/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant activity against MCF-7 cancer cells |
| Dipeptidyl peptidase-4 inhibition | Reduced blood glucose levels in diabetic models | |
| Material Science | Development of novel materials | Enhanced electronic and optical properties |
| Biological Studies | Enzyme activity modulation | Targeting specific kinases for cancer therapy |
| Cholinesterase inhibition | Potential treatment for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Imidazo[1,2-a]pyrimidine Derivatives
- 5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine : Exhibits broad-spectrum biological activity, with substituents contributing to drug-like ADMET properties (except plasma protein binding >90%) .
- Imidazo[1,2-c]pyrimidine (Compound 24) : Replacing the pyrimidine nitrogen at position 1 with position 2 reduces antituberculosis potency (MIC: 1–9 μM vs. <1 μM for imidazo[1,2-a]pyridines) .
- Imidazo[1,2-a]pyrazine (Compound 26) : Nitrogen placement in the pyrazine ring lowers potency compared to the parent imidazo[1,2-a]pyridine system .
Triazolo- and Pyrazolopyrimidines
- 7-Chloropyrazolo[1,5-a]pyrimidine (CAS 58347-49-2) : Lacks the imidazole ring, reducing structural complexity and possibly bioavailability .
Pyrimido[1,2-a]pyrimidines
These compounds feature an additional pyrimidine ring fused to the core, enhancing π-stacking interactions. Derivatives like ethyl pyrimido[1,2-a]pyrimidine-3-carboxylate exhibit antibacterial activity (EUCAST standards) and antioxidant properties via DPPH scavenging .
Substituent Effects
Chlorine Substituents
- 5,7-Dichloro Derivatives : Chlorine atoms at positions 5 and 7 increase electrophilicity and resistance to oxidative metabolism, critical for sustained antimicrobial activity .
- 2-(4-Chlorophenyl) Substituted Imidazopyrimidines : Show reduced fluorescence intensity due to electron-withdrawing effects, as seen in compound 7b (imidazo[1,2-a]pyrimidine series) .
Methyl and Ester Groups
Pharmacological Activity
Biological Activity
5,7-Dichloro-2-methylimidazo[1,2-A]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a unique arrangement of chlorine substituents and a methyl group that influence its chemical reactivity and biological interactions. The imidazole ring structure is pivotal in mediating interactions with various biological targets, which include receptors and enzymes involved in critical cellular processes.
Target Interactions
Research indicates that compounds similar to this compound can interact with several molecular targets:
- GABA Receptors : These compounds may modulate neurotransmission by acting on GABA receptors, which are crucial for inhibitory signaling in the brain.
- Mitogen-Activated Protein Kinases (MAPKs) : Inhibition of p38 MAPK has been observed, suggesting potential anti-inflammatory properties.
- Enzymatic Pathways : The compound may influence various biochemical pathways essential for cell survival and proliferation.
Pharmacological Effects
The biological activities attributed to this compound include:
- Antimicrobial Activity : Exhibits significant antibacterial effects against pathogens such as E. coli and S. aureus.
- Antitumor Activity : Demonstrated cytotoxicity against cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity.
- Anti-inflammatory Effects : Shown to reduce inflammation in animal models, comparable to established anti-inflammatory drugs like indomethacin.
Case Studies and Experimental Data
- Anticancer Activity :
- Antimicrobial Efficacy :
- Anti-inflammatory Properties :
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Similar compounds have shown adequate metabolic stability and bioavailability, making them suitable candidates for further development in drug formulation.
Summary of Biological Activities
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | Ethylene bromohydrin | DMF | 80°C | 60–70% |
| 2 | HBr, NaOH | H2O | Reflux | 75–85% |
Basic: What analytical techniques ensure structural fidelity and purity of the compound?
Methodological Answer:
Rigorous characterization requires:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and ring fusion. For example, the methyl group at position 2 shows a singlet at δ 2.5–2.7 ppm .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 246.02) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anxiolytic vs. cytotoxic effects)?
Methodological Answer:
Contradictions often arise from structural analogs or assay variability. Strategies include:
- Structural Cross-Validation: Compare substituent effects. For example, dichloro groups at positions 5 and 7 enhance electrophilicity, potentially increasing cytotoxicity, while methyl groups at position 2 may improve blood-brain barrier penetration for neuroactive effects .
- Assay Standardization: Use orthogonal assays (e.g., in vitro kinase inhibition + in vivo rodent models) to confirm target specificity.
- Meta-Analysis: Pool data from studies using identical analogs (e.g., 5,7-dichloro vs. 5-methyl variants) to isolate substituent contributions .
Q. Table 2: Key Pharmacological Variables
| Variable | Impact on Activity | Example Study Design |
|---|---|---|
| Chlorine position | Cytotoxicity ↑ | HeLa cell viability assay |
| Methyl substitution | CNS penetration ↑ | BBB permeability model |
Advanced: What computational strategies predict interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to GABA-A receptors (common target for anxiolytic imidazopyrimidines). Key residues: α1-subunit His102 and Tyr209 .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor stability over 100 ns to assess binding entropy/enthalpy trade-offs.
- QSAR Modeling: Develop quantitative structure-activity relationships using descriptors like ClogP and polar surface area to predict bioavailability .
Advanced: How to design pharmacokinetic (PK) studies for this compound?
Methodological Answer:
- In Vitro Phase:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In Vivo Phase:
- Animal Models: Administer 10 mg/kg (IV/PO) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 24 h.
- Tissue Distribution: Quantify brain-to-plasma ratio to assess CNS targeting .
Advanced: How do structural modifications alter pharmacological profiles?
Methodological Answer:
Systematic SAR studies focus on:
- Electron-Withdrawing Groups (EWGs): 5,7-Dichloro substitution increases electrophilicity, enhancing kinase inhibition but reducing metabolic stability.
- Lipophilic Substituents: Methyl at position 2 improves logP (2.1 → 2.8), favoring membrane permeability but increasing plasma protein binding .
Q. Table 3: Substituent Effects
| Position | Modification | Biological Impact | Assay Result |
|---|---|---|---|
| 5,7 | Cl → F | Reduced cytotoxicity | IC50 ↑ 2x |
| 2 | CH3 → CF3 | Improved metabolic stability | t1/2 ↑ 40% |
Advanced: What strategies mitigate synthetic challenges (e.g., low yields in cyclization)?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl2) to accelerate cyclization kinetics.
- Microwave-Assisted Synthesis: Reduce reaction time from 12 h to 30 min, improving yield by 15–20% .
- Purification: Use preparative HPLC with trifluoroacetic acid modifier to isolate pure product from regioisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
